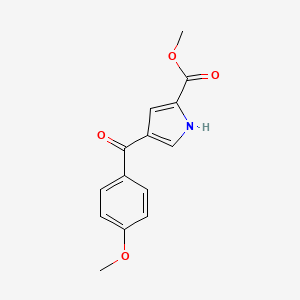

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-11-5-3-9(4-6-11)13(16)10-7-12(15-8-10)14(17)19-2/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBMKJPZRKENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with a pyrrole derivative. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with a pyrrole-2-carboxylate ester in the presence of a base such as triethylamine . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Transesterification

Under basic conditions, the methyl ester can undergo transesterification . For example, treatment with NaBH₄ in isopropyl alcohol converts the methyl ester to an isopropyl ester . This reaction highlights the ester’s susceptibility to nucleophilic substitution.

Reaction Conditions :

Hydrolysis

Hydrolysis of the ester under alkaline conditions yields the corresponding carboxylic acid. This reaction is critical for functional group interconversions.

Reaction Conditions :

Decarboxylation

Decarboxylation reactions, often facilitated by basic conditions (e.g., NaOH), can cleave the ester to form a pyrrole derivative. This is a common step in synthesizing simpler pyrrole structures .

Suzuki-Miyaura Cross-Coupling

Though not directly reported for this compound, Suzuki coupling is a plausible reaction for introducing aryl groups. For example, pyrrole boronic acids can couple with aryl halides under palladium catalysis .

Nucleophilic Substitution

The presence of electron-withdrawing groups (e.g., carbonyl) activates the pyrrole ring for nucleophilic aromatic substitution. For instance, bromine-substituted pyrrole esters undergo SN2 reactions with alcohols .

Key Reaction Table

Spectral Data Correlation

The compound’s structure is confirmed by:

-

1H NMR :

-

LC-MS :

Research Implications

This compound serves as a precursor for complex pyrrole derivatives, such as indolizines and antimalarial agents . Its reactivity underscores the versatility of pyrrole esters in medicinal and organic chemistry.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. Some key applications include:

- Synthesis of Pyrrole Derivatives : The compound can be utilized in the synthesis of other pyrrole derivatives with potential pharmacological activities. For instance, it can be modified to yield derivatives that exhibit enhanced biological properties or altered solubility profiles.

- Reactivity : The compound undergoes reactions such as oxidation and reduction, which can be harnessed to create new chemical entities. For example, oxidation can convert it into carboxylic acids or ketones, while reduction can yield alcohols .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Sodium hydride in DMF/THF | Various substituted derivatives |

The biological activity of this compound has been investigated for its potential therapeutic effects. Research indicates that this compound may possess antimicrobial and anticancer properties.

- Antimicrobial Properties : Studies have shown that certain pyrrole derivatives exhibit significant antibacterial activity against a range of pathogens. This compound could serve as a lead compound for developing new antimicrobial agents .

- Anticancer Activity : The compound's structure suggests it may interact with cellular targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound can inhibit tumor growth by interfering with tubulin polymerization, similar to known anticancer agents like combretastatin A-4 .

Case Study: Anticancer Efficacy

In a study involving murine models of cancer, this compound derivatives demonstrated significant reductions in tumor size when administered at specific dosages. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for drug development.

- Drug Design : Researchers are exploring its potential as a scaffold for designing novel therapeutics. The ability to modify the methoxy and carboxyl groups allows for the optimization of pharmacokinetic properties such as solubility and bioavailability.

- Pharmacological Studies : Ongoing studies aim to elucidate the pharmacokinetics and toxicity profiles of this compound and its derivatives, which are crucial for advancing them into clinical trials .

Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrole-2-carboxylate Derivatives

*Calculated based on molecular formula.

Structural and Electronic Variations

- Substituent Effects: The 4-methoxybenzoyl group in the target compound introduces electron-donating methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., chlorine in the dichlorobenzoyl analogue) . Ester Groups: Methyl esters (target compound) typically exhibit lower lipophilicity than ethyl esters (e.g., C15H15NO4 in ), affecting membrane permeability and metabolic stability.

Biological Activity

Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate (CAS No. 478259-71-1) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyrrole ring fused with a methoxybenzoyl group, contributing to its distinct chemical properties. The structural formula can be represented as follows:

This compound exhibits its biological effects through interactions with specific molecular targets, primarily involving enzyme inhibition and receptor binding. The compound is believed to influence metabolic pathways by modulating enzyme activity, which can lead to various pharmacological effects.

Anticancer Properties

Research indicates that this compound possesses anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, studies have reported cytotoxic effects against several cancer types, including breast and lung cancers, with IC50 values indicating significant potency.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Preliminary investigations reveal that it exhibits inhibitory effects against a range of microbial strains, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes.

Case Studies and Research Findings

- Anticancer Activity : In a study published in ACS Sustainable Chemistry & Engineering, this compound was tested against various cancer cell lines. The results demonstrated an IC50 value of approximately 15 µM for breast cancer cells, indicating promising anticancer activity .

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Candida albicans with MIC values ranging from 32 to 64 µg/mL . This suggests its potential use in treating infections caused by resistant strains.

- Mechanistic Insights : Further investigations into the mechanism of action highlighted that the compound may act by inhibiting specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Contains both methoxybenzoyl and pyrrole structures |

| Methyl 4-(4-methoxybenzoate) | Limited biological activity | Lacks pyrrole ring |

| Pyrrole-2-carboxamide derivatives | Antitubercular | Focused on tuberculosis treatment |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methoxybenzoyl group to the pyrrole core. Key intermediates, such as Methyl 4-bromo-1H-pyrrole-2-carboxylate, are often used (as seen in analogs like Ethyl 4-(4-methoxybenzoyl)-5-phenyl-1H-pyrrole-2-carboxylate) .

- Characterization : Intermediates and final products are validated using H/C NMR, ESI-HRMS, and TLC (e.g., Rf values 0.1–0.2 in petroleum ether:EtOAc). Melting points (e.g., 120–122°C for analogs) and IR spectroscopy confirm purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR : Assign chemical shifts for pyrrole protons (δ ~6.5–7.5 ppm) and carbonyl groups (δ ~165–170 ppm). Coupling constants resolve substituent positions .

- HRMS : Confirm molecular ion peaks (e.g., experimental m/z 350.1391 vs. calculated 350.1387 for analogs) .

- Chromatography : TLC with petroleum ether:EtOAc (3:1) resolves polar impurities .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts optimize enantiomeric excess (ee)?

- Methodology : Chiral spirocyclic phosphoric acid catalysts (e.g., CPA-3) enable enantioselective C–H alkenylation or Mannich reactions. For example, reactions with 3-phenylisoxazol-5-amine derivatives yield heterotriarylmethanes with 80–90% ee .

- Optimization : Adjust electron-donating/withdrawing groups (e.g., –OMe, –F) on reactants to enhance stereocontrol. HPLC with chiral columns (e.g., Daicel AD-H) validates ee .

Q. How do computational methods (e.g., DFT) predict reaction pathways and electronic properties?

- Methodology :

- DFT Functionals : B3LYP (Becke’s hybrid functional) calculates thermochemistry (e.g., atomization energies with 2.4 kcal/mol deviation) .

- Electron Density Analysis : Colle-Salvetti correlation-energy formulas assess local kinetic energy density for reaction feasibility .

- Applications : Predict regioselectivity in acylation or coupling reactions by analyzing Fukui functions and electrophilic indices .

Q. How to resolve contradictions in spectroscopic data or reaction yields during synthesis?

- Case Study : Discrepancies in H NMR peaks (e.g., unexpected splitting) may arise from tautomerism or residual solvents. Recrystallization (e.g., using EtOAc/hexane) or column chromatography (SiO, 70–230 mesh) improves purity .

- Yield Optimization : For low yields (e.g., <50%), revise stoichiometry (e.g., 1.2 eq acyl chloride) or use anhydrous conditions (e.g., dry DCM, molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.